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I. Introduction
The in vitro deacylase assay utilizing the fluorogenic substrate Ac-QPKK(Ac)-AMC is a robust

and sensitive method for measuring the enzymatic activity of class III histone deacetylases

(HDACs), specifically sirtuins 1, 2, and 3 (SIRT1, SIRT2, and SIRT3).[1] Sirtuins are NAD⁺-

dependent lysine deacylases that play crucial roles in a wide array of cellular processes,

including metabolism, DNA repair, inflammation, and aging.[2] Consequently, they have

emerged as significant therapeutic targets for a variety of diseases, including cancer,

neurodegenerative disorders, and metabolic syndromes.

This application note provides a detailed protocol for utilizing the Ac-QPKK(Ac)-AMC substrate

in a two-step enzymatic assay. The fundamental principle of this assay involves the

deacetylation of the acetylated lysine residue within the Ac-QPKK(Ac)-AMC peptide by a

sirtuin enzyme. The deacetylated product is then susceptible to cleavage by a developing

enzyme, typically trypsin, which liberates the highly fluorescent 7-amino-4-methylcoumarin

(AMC) molecule. The resulting fluorescence, measured at an excitation wavelength of 340-360

nm and an emission wavelength of 440-460 nm, is directly proportional to the deacylase

activity of the sirtuin enzyme.[1] This assay is well-suited for high-throughput screening (HTS)

of sirtuin inhibitors and activators, as well as for determining enzyme kinetics.
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The quantitative data generated from the in vitro deacylase assay using Ac-QPKK(Ac)-AMC
can be effectively summarized in structured tables for clear interpretation and comparison.

Below are template tables that researchers can populate with their experimental findings.

Table 1: Enzyme Kinetic Parameters for Sirtuins with Ac-QPKK(Ac)-AMC

Sirtuin Isoform Km (µM)
Vmax
(RFU/min)

kcat (s⁻¹)
kcat/Km
(M⁻¹s⁻¹)

SIRT1 User-determined User-determined User-determined User-determined

SIRT2 User-determined User-determined User-determined User-determined

SIRT3 User-determined User-determined User-determined User-determined

Note: Specific Km values for Ac-QPKK(Ac)-AMC with SIRT1, SIRT2, and SIRT3 are not

readily available in the public domain and should be determined experimentally.

Table 2: IC₅₀ Values of Sirtuin Inhibitors Determined with the Ac-QPKK(Ac)-AMC Assay

Inhibitor Target Sirtuin IC₅₀ (µM)

Nicotinamide SIRT1 User-determined

Nicotinamide SIRT2 User-determined

Nicotinamide SIRT3 User-determined

EX-527 SIRT1 User-determined

Sirtinol SIRT1/SIRT2 User-determined

AGK2 SIRT2 User-determined

Note: IC₅₀ values are dependent on assay conditions (e.g., substrate concentration). It is

recommended to determine these values under standardized conditions.
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This section provides a detailed methodology for performing the in vitro deacylase assay using

Ac-QPKK(Ac)-AMC.

A. Reagent Preparation
Sirtuin Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

Store at 4°C.

Ac-QPKK(Ac)-AMC Substrate Stock Solution (10 mM): Dissolve Ac-QPKK(Ac)-AMC (MW:

~740.9 g/mol ) in DMSO. Store in light-protected aliquots at -20°C.

NAD⁺ Stock Solution (10 mM): Dissolve β-Nicotinamide adenine dinucleotide hydrate in

Sirtuin Assay Buffer. Prepare fresh and keep on ice.

Recombinant Sirtuin Enzymes (SIRT1, SIRT2, SIRT3): Reconstitute and dilute to the desired

working concentration in Sirtuin Assay Buffer. Store at -80°C as per the manufacturer's

instructions.

Trypsin Solution (Developer): Prepare a 5 mg/mL solution of trypsin in Sirtuin Assay Buffer.

Store in aliquots at -20°C.

Stop Solution/Inhibitor: 50 mM Nicotinamide in Sirtuin Assay Buffer.

B. Assay Procedure for Inhibitor Screening (96-well plate
format)

Prepare Reagent Master Mix: For each reaction, prepare a master mix containing Sirtuin

Assay Buffer, NAD⁺ (final concentration 0.5-1 mM), and the respective sirtuin enzyme (e.g.,

50-100 nM final concentration).

Add Inhibitors: To the wells of a black, flat-bottom 96-well plate, add 2 µL of the test

compounds (dissolved in DMSO) at various concentrations. For control wells, add 2 µL of

DMSO.

Add Enzyme Mix: Add 48 µL of the reagent master mix to each well containing the test

compounds or DMSO.
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Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow for the

interaction between the enzyme and potential inhibitors.

Initiate the Reaction: Add 50 µL of pre-warmed Ac-QPKK(Ac)-AMC substrate solution

(diluted in Sirtuin Assay Buffer to a final concentration at or near the Km, if known; otherwise,

a concentration of 10-50 µM can be used as a starting point) to each well to initiate the

deacetylation reaction. The total reaction volume is 100 µL.

Deacetylation Reaction: Incubate the plate at 37°C for 60-90 minutes, protected from light.

Develop the Signal: Add 50 µL of the Trypsin Solution to each well.

Development Incubation: Incubate the plate at room temperature for 30 minutes, protected

from light.

Measure Fluorescence: Read the fluorescence intensity on a microplate reader with

excitation at ~355 nm and emission at ~460 nm.

C. Procedure for Determining Enzyme Kinetics (Km and
Vmax)

Follow the general assay procedure as described above, but instead of adding inhibitors,

vary the concentration of the Ac-QPKK(Ac)-AMC substrate across a range of

concentrations (e.g., 0-200 µM).

Keep the enzyme and NAD⁺ concentrations constant.

Measure the initial reaction velocities (RFU/min) at each substrate concentration.

Plot the initial velocity versus the substrate concentration and fit the data to the Michaelis-

Menten equation to determine the Km and Vmax values.
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Experimental Workflow for In Vitro Deacylase Assay
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Caption: Workflow of the in vitro deacylase assay.
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B. Signaling Pathways
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Caption: SIRT1 deacetylates p53 at Lys382.
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Caption: SIRT2 deacetylates α-tubulin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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